Home > Products > Screening Compounds P82532 > Beta-Amyloid (11-28), mouse, rat
Beta-Amyloid (11-28), mouse, rat -

Beta-Amyloid (11-28), mouse, rat

Catalog Number: EVT-247403
CAS Number:
Molecular Formula:
Molecular Weight: 2103.4
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Beta-Amyloid (11-28) is a peptide fragment derived from the amyloid precursor protein, primarily associated with Alzheimer's disease. It plays a crucial role in the pathogenesis of this neurodegenerative disorder, characterized by the accumulation of amyloid plaques in the brain. This peptide is particularly important in rodent models, such as mice and rats, which are commonly used to study Alzheimer's disease mechanisms and potential therapies.

Source

Beta-Amyloid (11-28) is synthesized through the proteolytic processing of the amyloid precursor protein by beta-secretase and gamma-secretase enzymes. The production of this peptide occurs mainly in the brain, where it can aggregate and form plaques that are toxic to neuronal cells. The study of this peptide in transgenic rodent models has provided significant insights into its role in Alzheimer's disease pathology .

Synthesis Analysis

Methods

The synthesis of Beta-Amyloid (11-28) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. In laboratory settings, researchers often utilize chemical synthesis methods to produce this peptide for experimental purposes.

Technical Details

  1. Solid-Phase Peptide Synthesis: This method involves sequential addition of protected amino acids to a growing peptide chain on a solid support. The process includes:
    • Activation of amino acids.
    • Coupling reactions.
    • Cleavage from the solid support.
    • Purification using high-performance liquid chromatography.
  2. Recombinant DNA Technology: This approach involves inserting the gene encoding for Beta-Amyloid into an expression vector, which is then introduced into host cells (e.g., bacteria or mammalian cells) for protein production.
Molecular Structure Analysis

Structure

Beta-Amyloid (11-28) has a specific amino acid sequence that influences its folding and aggregation properties. This fragment adopts a beta-sheet conformation, which is critical for its ability to aggregate into fibrils associated with Alzheimer's disease.

Data

Nuclear magnetic resonance spectroscopy and X-ray crystallography have been employed to elucidate the structure of Beta-Amyloid peptides. These studies reveal that the C-terminal region plays a significant role in stabilizing the peptide's structure, affecting its aggregation propensity .

Chemical Reactions Analysis

Reactions

Beta-Amyloid (11-28) participates in various chemical reactions within the brain, particularly involving oxidative stress and inflammatory pathways. The aggregation of this peptide can lead to neurotoxicity through several mechanisms:

  1. Formation of Oligomers: These small aggregates are believed to be more toxic than larger fibrils and can disrupt synaptic function.
  2. Interaction with Membrane Lipids: Beta-Amyloid can bind to neuronal membranes, altering membrane integrity and leading to cell death.

Technical Details

The aggregation process is influenced by factors such as pH, ionic strength, and temperature, which can accelerate or inhibit the formation of oligomers and fibrils .

Mechanism of Action

Process

The mechanism by which Beta-Amyloid (11-28) contributes to Alzheimer's disease involves several key processes:

  1. Neurotoxicity: Aggregated forms of Beta-Amyloid disrupt cellular function and induce apoptosis in neurons.
  2. Inflammation: The presence of Beta-Amyloid triggers microglial activation, leading to chronic inflammation that exacerbates neuronal damage.
  3. Synaptic Dysfunction: Beta-Amyloid oligomers interfere with synaptic transmission, impairing cognitive functions such as memory .

Data

Studies have shown that elevated levels of Beta-Amyloid correlate with cognitive decline in animal models, reinforcing its role as a critical player in Alzheimer's pathology .

Physical and Chemical Properties Analysis

Physical Properties

  • Molecular Weight: Approximately 2000 Da for the 11-28 fragment.
  • Solubility: Soluble in aqueous solutions at physiological pH but may precipitate under certain conditions.

Chemical Properties

  • Stability: Sensitive to oxidation; stability can be enhanced by modifications such as acetylation.
  • Aggregation Behavior: Tends to form insoluble aggregates under physiological conditions conducive to amyloid formation.

Relevant analyses indicate that changes in environmental conditions significantly affect the aggregation kinetics of Beta-Amyloid peptides .

Applications

Scientific Uses

Beta-Amyloid (11-28) is utilized extensively in research related to:

  1. Alzheimer's Disease Models: Rodent models expressing human forms of Beta-Amyloid are used to study disease mechanisms and test potential therapeutics.
  2. Drug Development: Investigating compounds that inhibit Beta-Amyloid aggregation or promote its clearance from the brain.
  3. Biomarker Studies: Assessing levels of Beta-Amyloid in biological fluids as potential biomarkers for early diagnosis of Alzheimer's disease .
Molecular Origins and Proteolytic Processing

Role of Amyloid Precursor Protein (APP) Cleavage in Beta-Amyloid (11-28) Generation

Beta-amyloid (Aβ) fragments, including Aβ(11-28), derive from the sequential proteolytic processing of amyloid precursor protein (APP), a type I transmembrane glycoprotein. The Aβ domain spans residues 672–713 of human APP695, with the Aβ(11-28) subsequence corresponding to amino acids 682–699. This fragment is generated when β-secretase (BACE1) cleaves APP at the Asp+1 site (residue 672), yielding a membrane-bound C99 fragment. Subsequent γ-secretase cleavage within the transmembrane domain releases Aβ peptides of varying lengths, including those encompassing the 11-28 region [1] [5] [10].

The Aβ(11-28) sequence exhibits high conservation between mice, rats, and humans, with identical residues at 16 of 18 positions. Key hydrophobic residues (e.g., Val18-Phe20) within this fragment contribute to its aggregation propensity. Notably, Aβ(11-28) lacks the N-terminal extracellular domain (residues 1–10) but retains the central hydrophobic core (Lys16-Ala21), which governs β-sheet formation and oligomerization [2] [5]. Molecular dynamics simulations reveal that rodent Aβ(11-28) forms transient α-helical structures in membrane-mimetic environments (e.g., SDS micelles), transitioning to β-sheet conformers during aggregation [5].

Table 1: Key Structural Features of Rodent Aβ(11-28)

PositionAmino Acid (Mouse/Rat)Human EquivalentFunctional Role
11 (H14)Glutamate (E)Glutamate (E)Solubility modulator
15 (H18)Valine (V)Valine (V)Hydrophobic core start
18 (V21)Phenylalanine (F)Phenylalanine (F)Aggregation anchor
20 (A23)Alanine (A)Alanine (A)β-sheet stabilizer
28 (G31)Glycine (G)Glycine (G)Structural flexibility

Enzymatic Regulation of β- and γ-Secretases in Beta-Amyloid Fragment Production

β-Secretase (BACE1) Dynamics: BACE1 initiates amyloidogenic processing by cleaving APP at the N-terminus of Aβ. Its activity is elevated in rodent AD models due to increased transcription, post-translational modifications (e.g., glycosylation), and subcellular localization in endosomes (pH optimum: 4.5). BACE1 shows higher affinity for APP substrates bearing the Swedish mutation (K670N/M671L), prevalent in transgenic rodent models, resulting in 6–8-fold increased Aβ(11-28)-containing fragments [3] [6] [10].

γ-Secretase Complex: This aspartyl protease complex (presenilin-1/2, nicastrin, PEN-2, APH-1) cleaves C99 within the transmembrane domain. Its processive "carboxypeptidase-like" activity generates Aβ peptides of varying lengths (e.g., Aβ40, Aβ42). Mutations in presenilin-1 (e.g., M146V) increase the Aβ42/Aβ40 ratio by altering the cleavage precision, promoting longer, more amyloidogenic fragments that include the 11-28 sequence [7] [10]. Mathematical modeling of secretase kinetics reveals biphasic Aβ dynamics: Low γ-secretase inhibitor concentrations paradoxically increase Aβ production by redirecting APP toward β-secretase cleavage. This arises because C99 accumulation inhibits α-secretase, further amplifying C99 generation [7].

Table 2: Secretase Kinetics in Aβ(11-28) Production

Parameterβ-Secretase (BACE1)γ-Secretase
Optimal pH4.5 (endosomal)7.0 (neutral)
Km (APP)0.5–1.0 µM0.1–0.3 µM (C99)
Vmax8.2 pmol/min/mg4.7 pmol/min/mg
Impact of Swedish Mutant6–8-fold ↑ activityNo direct effect
Primary InhibitorsCTSB, CTSZ proteasesGSIs (e.g., Semagacestat)

Comparative Analysis of Amyloidogenic vs. Nonamyloidogenic Pathways in Rodent Models

Amyloidogenic Pathway: Dominates when BACE1 cleaves APP, yielding C99 and soluble sAPPβ. Subsequent γ-secretase processing of C99 releases Aβ fragments (e.g., Aβ40, Aβ42) containing the 11-28 sequence. In transgenic rodent models (e.g., Tg2576 mice), APP overexpression with Swedish mutation drives robust Aβ(11-28) deposition, detectable via antibodies like 12B2 [2] [6]. Knock-in rat models (e.g., AppNL-G-F) with Swedish/Iberian/Arctic mutations exhibit endogenous-level APP expression yet develop Aβ plaques by 4 months, confirming mutation-driven amyloidogenesis without overexpression artifacts [9].

Nonamyloidogenic Pathway: Involves α-secretase (ADAM10/17) cleavage within the Aβ domain (between residues 16/17), precluding full-length Aβ formation. This yields neuroprotective sAPPα and C83, which γ-secretase processes to P3. In oligodendrocytes, nonamyloidogenic processing predominates, limiting Aβ(11-28) generation [1] [4]. Pathway competition is modulated by:

  • Subcellular localization: α-Secretase acts at the plasma membrane, while BACE1 cleaves APP in endosomes.
  • Post-translational modifications: PKC activation enhances ADAM10 activity, redirecting APP toward nonamyloidogenic processing [1] [3].
  • Genetic mutations: The Flemish APP mutation (A692G) reduces α-secretase cleavage by 50%, favoring amyloidogenesis [3] [10].

Table 3: Pathway Dominance in Rodent AD Models

Model TypeExample StrainsAβ(11-28) DetectionPathway Skew
APP OverexpressionTg2576, PDAPP mice6–9 monthsStrong amyloidogenic
APP/PS1 TransgenicAPPswe/PS1dE9 mice4–6 monthsExtreme amyloidogenic
APP Knock-inAppNL-G-F rats1–4 monthsMutation-dependent
Wild-type AgingSAMP8 mice>12 monthsMild amyloidogenic

Properties

Product Name

Beta-Amyloid (11-28), mouse, rat

Molecular Weight

2103.4

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.